4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of 4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves the condensation reaction of 4-fluorobenzoyl chloride with 2-(4-fluorobenzoyl)-1-benzofuran-3-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties can be advantageous
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and benzofuran moiety play a crucial role in enhancing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can be compared with other fluorinated benzamides, such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but differs in the position and number of fluorine atoms, which can affect its chemical and biological properties.
4-fluoro-N-(4-fluorobenzoyl)benzamide: Another related compound with a simpler structure, used in various chemical and pharmaceutical applications
Properties
Molecular Formula |
C22H13F2NO3 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C22H13F2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) |
InChI Key |
CGSBZNKDMOMNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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